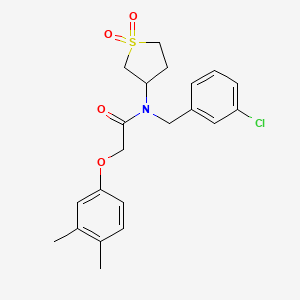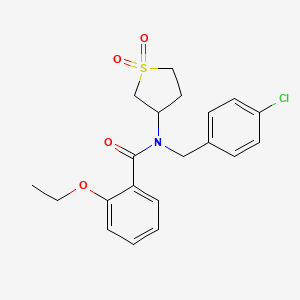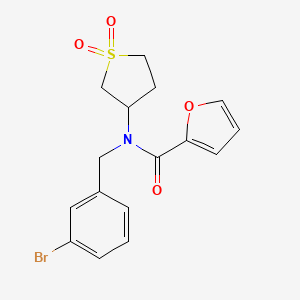
N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-クロロベンジル)-2-(3,4-ジメチルフェノキシ)-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)アセトアミドは、その複雑な分子構造が特徴の合成有機化合物です。この化合物は、化学、生物学、医学など、さまざまな科学分野における潜在的な応用で注目されています。その官能基と構造の特徴のユニークな組み合わせにより、新しい化学反応と生物学的活性を探索する研究者にとって関心の対象となっています。
準備方法
合成経路と反応条件
N-(3-クロロベンジル)-2-(3,4-ジメチルフェノキシ)-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)アセトアミドの合成は、通常、複数のステップを伴い、それぞれに特定の試薬と条件が必要です。
アセトアミド骨格の形成: 最初のステップは、アセトアミド骨格の調製を伴います。これは、適切なアミンを酢酸無水物と制御された条件下で反応させることで実現できます。
3-クロロベンジル基の導入: 次のステップは、3-クロロベンジル基の導入を伴います。これは、アセトアミドを水酸化ナトリウムなどの塩基の存在下で3-クロロベンジルクロリドと反応させる求核置換反応によって行うことができます。
3,4-ジメチルフェノキシ基の付加: 3番目のステップは、3,4-ジメチルフェノキシ基の付加を伴います。これは、チオニルクロリドなどの脱水剤の存在下で中間体を3,4-ジメチルフェノールと反応させるエーテル化反応によって実現できます。
テトラヒドロチオフェン-3-イル基の組み込み: 最後のステップは、テトラヒドロチオフェン-3-イル基の組み込みを伴います。これは、酸性条件下で中間体を硫黄含有試薬と反応させる環化反応によって行うことができます。
工業的生産方法
この化合物の工業的生産には、収率と純度を高めるために上記の合成経路を最適化することが含まれる場合があります。これには、自動反応器、連続フローシステム、クロマトグラフィーや結晶化などの高度な精製技術の使用がしばしば含まれます。
化学反応の分析
反応の種類
N-(3-クロロベンジル)-2-(3,4-ジメチルフェノキシ)-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)アセトアミドは、次のものを含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができ、酸化誘導体の形成につながります。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、還元誘導体の形成につながります。
置換: この化合物は、求核または求電子置換反応を起こすことができ、特定の条件下で官能基が他の基に置き換えられます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 求核置換反応のための水性媒体中の水酸化ナトリウム。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸やケトンを生成する可能性がありますが、還元はアルコールやアミンを生成する可能性があります。
科学研究への応用
N-(3-クロロベンジル)-2-(3,4-ジメチルフェノキシ)-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)アセトアミドは、いくつかの科学研究への応用があります。
化学: 新しい反応経路とメカニズムを探索するための有機合成における試薬として使用されます。
生物学: 抗菌や抗癌など、その潜在的な生物学的活性が調査されています。
医学: 特に新薬の開発における潜在的な治療効果が研究されています。
産業: 特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to explore new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
N-(3-クロロベンジル)-2-(3,4-ジメチルフェノキシ)-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)アセトアミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合してその活性を調節することによって効果を発揮する可能性があります。たとえば、代謝経路に関与する特定の酵素の活性を阻害し、細胞機能の変化につながる可能性があります。
類似の化合物との比較
類似の化合物
N-(3-クロロベンジル)-2-(3,4-ジメチルフェノキシ)アセトアミド: テトラヒドロチオフェン-3-イル基がありません。
N-(3-クロロベンジル)-2-(3,4-ジメチルフェノキシ)-N-(1,1-ジオキシドテトラヒドロチオフェン-2-イル)アセトアミド: テトラヒドロチオフェン基の硫黄原子の位置が異なります。
独自性
N-(3-クロロベンジル)-2-(3,4-ジメチルフェノキシ)-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)アセトアミドは、独特の化学的および生物学的特性を付与するテトラヒドロチオフェン-3-イル基の存在により独自です。この構造的特徴は、反応性と生物学的標的との相互作用を高め、研究開発に役立つ化合物になる可能性があります。
類似化合物との比較
Similar Compounds
N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)acetamide: Lacks the tetrahydrothiophen-3-yl group.
N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-2-yl)acetamide: Differs in the position of the sulfur atom in the tetrahydrothiophen group.
Uniqueness
N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to the presence of the tetrahydrothiophen-3-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C21H24ClNO4S |
|---|---|
分子量 |
421.9 g/mol |
IUPAC名 |
N-[(3-chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C21H24ClNO4S/c1-15-6-7-20(10-16(15)2)27-13-21(24)23(19-8-9-28(25,26)14-19)12-17-4-3-5-18(22)11-17/h3-7,10-11,19H,8-9,12-14H2,1-2H3 |
InChIキー |
SYZUEWKCRLUCQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12132512.png)
![N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide](/img/structure/B12132525.png)
![N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide](/img/structure/B12132536.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132541.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12132542.png)
![1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B12132549.png)
![2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132557.png)
![4-ethoxy-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12132558.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12132561.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12132563.png)


